
Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a member of the piperazine family, which is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- is not fully understood. However, it is believed that the compound interacts with metal ions and forms stable complexes that can modulate various biological processes. The compound has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase.
Biochemical and Physiological Effects
Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, the compound has been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- in lab experiments is its ability to form stable complexes with metal ions. This property makes it an ideal ligand for coordination chemistry studies. Additionally, the compound has been shown to have various biological activities, making it an attractive candidate for drug discovery.
However, there are also some limitations associated with the use of Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- in lab experiments. The compound has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the compound has not been extensively studied for its toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)-. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, the compound's ability to form stable complexes with metal ions makes it an attractive candidate for the development of new catalysts and materials. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields of scientific research.
Conclusion
In conclusion, Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- is a chemical compound with unique properties and potential applications in various fields of scientific research. The compound can form stable complexes with metal ions, making it an ideal ligand for coordination chemistry studies. Additionally, the compound has various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in drug discovery, catalysis, and materials science.
Synthesemethoden
The synthesis of Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- involves the reaction of 1,4-dibromobutane with 2-(4-pyridyl)ethylamine in the presence of a palladium catalyst. This reaction results in the formation of the desired compound with a yield of 70-80%. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a ligand in coordination chemistry. The compound has two pyridine rings, which can coordinate with metal ions to form stable complexes. These complexes have been used in catalysis, materials science, and drug discovery.
Eigenschaften
CAS-Nummer |
14612-98-7 |
|---|---|
Produktname |
Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- |
Molekularformel |
C18H24N4 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
1,4-bis(2-pyridin-4-ylethyl)piperazine |
InChI |
InChI=1S/C18H24N4/c1-7-19-8-2-17(1)5-11-21-13-15-22(16-14-21)12-6-18-3-9-20-10-4-18/h1-4,7-10H,5-6,11-16H2 |
InChI-Schlüssel |
BHPREEJKJGFUPY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC2=CC=NC=C2)CCC3=CC=NC=C3 |
Kanonische SMILES |
C1CN(CCN1CCC2=CC=NC=C2)CCC3=CC=NC=C3 |
Andere CAS-Nummern |
14612-98-7 |
Synonyme |
1,4-Bis[2-(4-pyridyl)ethyl]piperazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





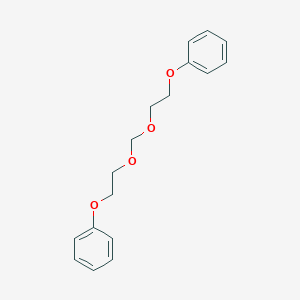

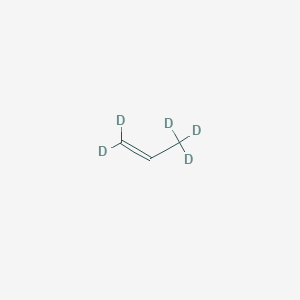
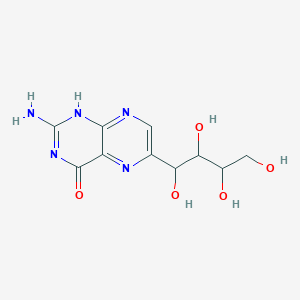

![Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B81032.png)
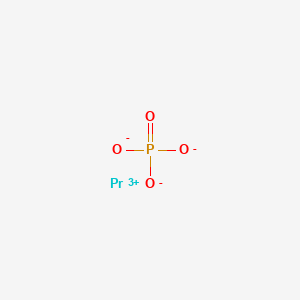
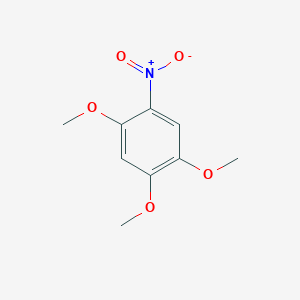
![7-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B81040.png)

![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B81045.png)
